Scientific Field: Psychiatry and Neuropharmacology
Application Summary: Dibenzepin hydrochloride is a tricyclic antidepressant of the dibenzo-epine group. It is a selective noradrenaline uptake inhibitor, which exhibits in vitro and in vivo imipramine-like effects . It has been used in the treatment of depression .
Methods of Application: In a double-blind comparative trial, Dibenzepin hydrochloride was administered to depressed patients and its effects were compared with those of other drugs .
Results or Outcomes: The trial found no significant difference in the speed of the effect of Dibenzepin hydrochloride and other drugs in depressed patients .
Scientific Field: Cardiology
Application Summary: Dibenzepin has been studied for its cellular cardiac electrophysiological effects .
Methods of Application: Standard methods in cardiac electrophysiology were used to study the effects of Dibenzepin .
Scientific Field: Neuroscience
Application Summary: Dibenzepin hydrochloride has been found to decrease oxygen uptake in rat brain and uncouple mitochondrial oxidative phosphorylation, potentially affecting brain function .
Methods of Application: The methods involved the administration of Dibenzepin hydrochloride to rats and the subsequent measurement of oxygen uptake in the brain .
Results or Outcomes: The study found that Dibenzepin hydrochloride decreases oxygen uptake in rat brain .
Scientific Field: Neurology
Methods of Application: The methods of application typically involve administering the compound to subjects (often animal models) and then assessing the neuroprotective effects through various assays and tests .
Scientific Field: Immunology
Methods of Application: The methods of application typically involve administering the compound to subjects (often animal models) and then assessing the anti-inflammatory effects through various assays and tests .
Scientific Field: Psychiatry
Application Summary: Dibenzepin hydrochloride is a tricyclic antidepressant, and some tricyclic antidepressants have been studied for their potential antipsychotic effects .
Methods of Application: The methods of application typically involve administering the compound to subjects (often human patients) and then assessing the antipsychotic effects through various assays and tests .
Dibenzepin hydrochloride is a tricyclic antidepressant primarily used for the treatment of major depressive disorder. It is marketed under various brand names, including Noveril and Anslopax. The compound's chemical formula is , and it is characterized by a unique structure that includes a fused three-ring moiety, which is typical of tricyclic antidepressants. Dibenzepin hydrochloride operates mainly as a selective norepinephrine reuptake inhibitor, with minimal effects on serotonin and dopamine transporters, distinguishing it from many other compounds in its class .
Dibenzepin acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) []. This means it blocks the transporters responsible for reabsorbing these neurotransmitters in the brain, leading to increased levels at the synapse. This increase in neurotransmitter activity is believed to be responsible for its antidepressant effects [].
Dibenzepin exhibits significant biological activity as a tricyclic antidepressant. Its primary mechanism involves the inhibition of norepinephrine reuptake, which enhances noradrenergic neurotransmission. Unlike many other tricyclic antidepressants, dibenzepin has negligible effects on serotonin reuptake and lacks significant anticholinergic properties. This unique profile contributes to its therapeutic efficacy while minimizing some common side effects associated with other tricyclics . Adverse effects may include allergic reactions, jaundice, and potential cardiac toxicity at high doses .
The synthesis of dibenzepin hydrochloride can be approached through various methods:
Dibenzepin hydrochloride shares similarities with other tricyclic antidepressants but stands out due to its unique pharmacological profile. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Side Effects | Unique Features |
|---|---|---|---|
| Imipramine | Norepinephrine and serotonin reuptake inhibitor | Sedation, anticholinergic effects | More pronounced anticholinergic effects |
| Amitriptyline | Norepinephrine and serotonin reuptake inhibitor | Sedation, weight gain | Stronger sedative properties |
| Nortriptyline | Norepinephrine reuptake inhibitor | Fewer side effects than amitriptyline | Less sedation compared to amitriptyline |
| Desipramine | Norepinephrine reuptake inhibitor | Cardiac toxicity | Less sedative effect |
Dibenzepin's lack of significant antiadrenergic and antiserotonergic effects makes it a unique option within this class of medications, potentially offering benefits for certain patient populations who are sensitive to these side effects .
Dibenzepin hydrochloride exhibits a molecular weight of 331.8 g/mol [1] [2] [3] [4], which places it within the typical range for pharmaceutical compounds. This molecular weight is consistent with the compound's chemical formula C₁₈H₂₂ClN₃O and reflects the addition of the hydrochloride salt to the base dibenzepin structure. The molecular weight determination has been confirmed through multiple analytical methods and is reported consistently across various databases and research publications [1] [2] [3] [4].
The monoisotopic mass of dibenzepin hydrochloride is precisely determined to be 331.145 Da [1] [2] [5]. This value represents the exact mass calculated using the most abundant isotope of each element present in the molecular structure. The monoisotopic mass is particularly important for mass spectrometry applications and provides a highly accurate identification parameter for the compound. The slight difference between the average molecular weight (331.8 g/mol) and the monoisotopic mass (331.145 Da) reflects the natural isotopic abundance of the constituent elements.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Weight | 331.8 g/mol | Standard pharmaceutical range |
| Monoisotopic Mass | 331.145 Da | Precise mass for analytical identification |
| Molecular Formula | C₁₈H₂₂ClN₃O | Tricyclic structure with hydrochloride salt |
Dibenzepin hydrochloride contains zero hydrogen bond donors [6] [7]. This characteristic is significant because the molecule lacks functional groups capable of donating hydrogen atoms in hydrogen bonding interactions. The absence of hydrogen bond donors such as hydroxyl groups, primary or secondary amines, or other groups with readily available hydrogen atoms affects the compound's intermolecular interactions and solubility properties. This deficiency in hydrogen bond donation capability influences the compound's behavior in aqueous environments and its interactions with biological macromolecules.
The compound possesses three hydrogen bond acceptor sites [6] [7]. These acceptor sites are located on the nitrogen atoms of the dibenzodiazepine ring system and the tertiary amine group, as well as the carbonyl oxygen atom. The presence of multiple hydrogen bond acceptor sites enables the molecule to participate in hydrogen bonding interactions with suitable donor molecules, including water, biological macromolecules, and other compounds containing hydrogen bond donors. This characteristic contributes to the compound's moderate solubility in protic solvents and its potential for forming intermolecular complexes.
| Hydrogen Bonding Parameter | Value | Molecular Significance |
|---|---|---|
| Hydrogen Bond Donors | 0 | No hydrogen donation capability |
| Hydrogen Bond Acceptors | 3 | Multiple acceptor sites available |
| Polar Surface Area | 26.79 Ų | Moderate polarity indicator |
Dibenzepin hydrochloride exhibits a calculated logP value ranging from 2.33 to 3.4 [6] [7], indicating moderate to high lipophilicity. This positive logP value demonstrates that the compound preferentially partitions into the organic phase (octanol) over the aqueous phase in standard octanol-water partition studies. The partition coefficient (P) can be calculated as approximately 214 to 2512, representing the ratio of compound concentration in octanol to that in water at equilibrium.
The water solubility of dibenzepin hydrochloride is reported as 1.08 mg/mL at 25°C [7], which represents limited aqueous solubility. This solubility profile is consistent with the compound's lipophilic character and its therapeutic application as a central nervous system-active drug. The compound demonstrates good solubility in organic solvents, being soluble in alcohol and chloroform, with slight solubility in acetonitrile and methanol [2] [8].
The compound's amphiphilic character, arising from its polar and nonpolar regions, contributes to its solubility profile. The presence of the hydrochloride salt enhances water solubility compared to the free base form, while the extensive aromatic ring system maintains significant lipophilic character.
| Solubility Parameter | Value | Pharmaceutical Relevance |
|---|---|---|
| logP | 2.33 - 3.4 | Favorable for membrane permeability |
| Water Solubility | 1.08 mg/mL | Limited aqueous solubility |
| Organic Solvent Solubility | Good in alcohol, chloroform | Suitable for formulation |
Dibenzepin hydrochloride demonstrates excellent thermal stability, remaining stable up to its melting point of 238°C [2] [4]. The compound is characterized as a very stable substance in bulk form [9] [10], with degradation observable only under drastic conditions, particularly in acidic solutions. Under normal storage conditions, the compound maintains its integrity and does not undergo significant decomposition.
The compound exhibits good stability under normal atmospheric conditions and does not readily undergo oxidative degradation [9] [10]. However, like many pharmaceutical compounds, it requires protection from light during storage to prevent photodegradation [11]. The recommended storage conditions include refrigeration and maintenance of dry conditions to ensure long-term stability [8].
Thermal analysis studies indicate that decomposition begins above the melting point of 238°C, with the compound showing no significant degradation below this temperature under normal conditions. The stability profile makes dibenzepin hydrochloride suitable for pharmaceutical formulation and storage under standard conditions.
| Stability Aspect | Characteristics | Storage Implications |
|---|---|---|
| Thermal Stability | Stable to 238°C | Suitable for normal processing |
| Chemical Stability | Very stable in bulk | Long shelf life potential |
| Environmental Stability | Stable under normal conditions | Standard storage adequate |
Dibenzepin hydrochloride exhibits a pKa value of 8.25 at 25°C [2] [4], indicating that the compound is a moderately strong base. This pKa value represents the acid dissociation constant of the conjugate acid form of the compound. The basic character of dibenzepin hydrochloride is attributed to the presence of tertiary amine groups within the molecular structure, which can accept protons in aqueous solution.
The compound is classified as a very strong basic compound based on its pKa value [12]. At physiological pH (approximately 7.4), a significant portion of the compound exists in the protonated form, which affects its distribution, solubility, and biological activity. The basic nature of the compound influences its interactions with biological systems and its pharmacokinetic properties.
The pKa value of 8.25 indicates that at pH values below 8.25, the compound will be predominantly protonated (positively charged), while at pH values above 8.25, it will exist primarily in the neutral form. This pH-dependent ionization has important implications for the compound's absorption, distribution, and elimination in biological systems.
| Acid-Base Parameter | Value | Biological Significance |
|---|---|---|
| pKa | 8.25 (at 25°C) | Moderately strong base |
| Ionization State | pH-dependent | Affects bioavailability |
| Charge Distribution | Predominantly protonated at physiological pH | Influences membrane permeability |
Acute Toxic;Irritant